Ansatrienin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ansatrienin A is a natural product isolated from the fermentation broth of the fungus Anastrophyllum sp. It is a member of the ansatrienin family of compounds, which includes ansatrienins A, B, C, and D. This compound has been found to possess several biological activities, including anti-inflammatory, antioxidant, antifungal, and anti-tumor activities. In addition, it has been shown to have potential applications in the fields of drug delivery and drug discovery.

Aplicaciones Científicas De Investigación

Propiedades antibióticas

Ansatrienin A es un antibiótico que se ha aislado de Streptomyces collinus Tu 1892 y Streptomyces rhishiriensis . Ha demostrado exhibir actividad pronunciada contra hongos y levaduras .

Biosíntesis

La biosíntesis de this compound implica el ensamblaje de cadenas de policétidos utilizando ácido 3-amino-5-hidroxibenzoico (AHBA) como unidad de inicio . El gen que codifica la AHBA sintasa, una enzima que cataliza el paso final de la biosíntesis de AHBA en la vía del aminoshikimato recientemente descubierta, se ha utilizado para identificar dos grupos de genes de biosíntesis de antibióticos separados en S. collinus .

Derivación del ácido shikímico

La estructura de this compound es inusual ya que contiene una parte de ciclohexanocarboxamida. Se ha demostrado mediante estudios de alimentación que esta parte se deriva del ácido shikímico . Además, la detección de un congénere de Ansatrienin que contiene una parte de 1-ciclohexenocarboxamida sugiere que la vía desde el ácido shikímico conduce a través de un intermedio de ácido 1-ciclohexencarboxílico .

Transformaciones sin células

Se probaron extractos libres de células de Streptomyces collinus con varios ácidos ciclohexeno y ciclohexadiencarboxílicos para determinar las últimas etapas de la conversión del ácido shikímico a ácido ciclohexancarboxílico . Se demostró que los tres últimos pasos de este proceso implican la reducción del doble enlace α,β de 1(6),2-ciclohexadienilcarbonil CoA, una isomerización del doble enlace del 2-ciclohexenilcarbonil CoA resultante para producir 1-ciclohexenilcarbonil CoA y una posterior reducción del doble enlace α,β recién formado .

Aplicaciones potenciales en el descubrimiento de fármacos

Dadas sus propiedades antibióticas y su vía biosintética única, this compound podría utilizarse potencialmente en el descubrimiento y desarrollo de fármacos. Su actividad pronunciada contra hongos y levaduras sugiere aplicaciones potenciales en el tratamiento de infecciones fúngicas y por levaduras .

Mecanismo De Acción

Target of Action

Ansatrienin A, also known as Mycotrienin I, is an ansamycin antibiotic and antifungal agent . It primarily targets the parathyroid hormone-induced calcium release and pp60c-srcM kinase . These targets play crucial roles in bone resorption and kinase activity, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits parathyroid hormone-induced calcium release (IC50 = 64 nM), which is a measure of bone resorption . It also inhibits pp60c-srcM kinase (IC50 = 100 nM), a protein involved in cellular signaling .

Biochemical Pathways

It’s known that it potentiates the chemotherapeutic action of several clinical anti-cancer agents . This suggests that it may interact with biochemical pathways related to cancer cell proliferation and survival.

Pharmacokinetics

It’s known that this compound is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

This compound displays potent anticancer activity against cell lines and inhibits osteoclastic bone resorption . It also significantly potentiates the action of several clinical anti-cancer agents . This suggests that this compound could have potential therapeutic applications in cancer treatment and bone-related disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents could affect its distribution and action in the body . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ansatrienin A interacts with various enzymes and proteins. It acts as an inhibitor of parathyroid hormone-induced calcium release, a measure of bone resorption, and pp60 c-srcM kinase . It also inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to have antiproliferative effects against pancreatic cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is proposed to be generated via intramolecular [3 + 2] oxidative cycloaddition, achieved by photocatalytic reaction with UV light and oxygen .

Metabolic Pathways

This compound is involved in several metabolic pathways. The AstG1 gene has been identified as a pathway-specific positive regulator for the biosynthesis of this compound

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ansatrienin A involves a convergent approach, with two key fragments being synthesized separately and then coupled together to form the final compound. The two fragments are the ansamycin core and the tetraene side chain.", "Starting Materials": [ "Methyl 3-aminobenzoate", "2,4-dimethoxybenzaldehyde", "Ethyl acetoacetate", "Methyl 3-bromobenzoate", "3-methoxy-1,4-dimethyl-5-iodobenzene", "Triethylamine", "Palladium(II) acetate", "Copper(I) iodide", "Sodium borohydride", "N-Bromosuccinimide", "Lithium diisopropylamide", "1,3-butadiene", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Ethyl acetate", "Toluene" ], "Reaction": [ "Synthesis of ansamycin core: Methyl 3-aminobenzoate is reacted with 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of triethylamine to form the ansamycin core.", "Synthesis of tetraene side chain: Methyl 3-bromobenzoate is reacted with 3-methoxy-1,4-dimethyl-5-iodobenzene in the presence of palladium(II) acetate and copper(I) iodide to form the tetraene side chain.", "Coupling of fragments: The ansamycin core and tetraene side chain are coupled together using N-bromosuccinimide and lithium diisopropylamide to form Ansatrienin A.", "Purification: The crude product is purified using column chromatography and recrystallization.", "Final steps: The final compound is obtained by treating the purified product with 1,3-butadiene in the presence of acetic acid, followed by treatment with hydrochloric acid and then sodium hydroxide. The product is extracted with chloroform and purified using column chromatography with ethyl acetate and toluene as eluents." ] } | |

Número CAS |

82189-03-5 |

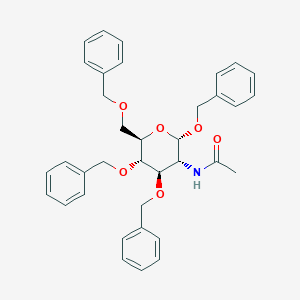

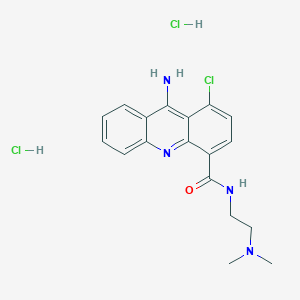

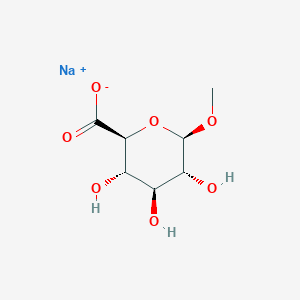

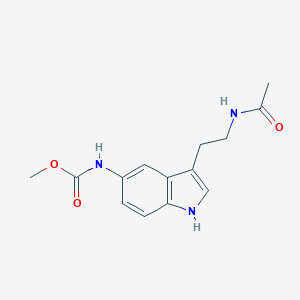

Fórmula molecular |

C36H48N2O8 |

Peso molecular |

636.8 g/mol |

Nombre IUPAC |

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |

Clave InChI |

WWUVMHRJRCRFSL-UOZMSBJPSA-N |

SMILES isomérico |

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

SMILES canónico |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Apariencia |

Yellow Powder |

Sinónimos |

ansatrienin A mycotrienin I |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)